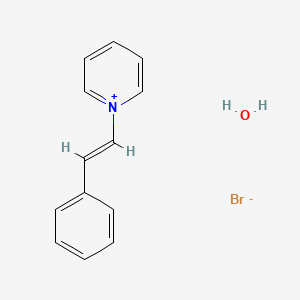
1-Styrylpyridinium bromide hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Styrylpyridinium bromide hydrate: is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a styryl group attached to the nitrogen atom of the pyridinium ring, with bromide as the counterion and water molecules as part of its crystalline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-styrylpyridinium bromide hydrate typically involves the reaction of pyridine with styrene in the presence of a brominating agent. One common method is as follows:
Starting Materials: Pyridine and styrene.
Brominating Agent: Bromine or N-bromosuccinimide (NBS).
Solvent: Anhydrous ethanol or acetonitrile.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (25-40°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
The reaction proceeds via the formation of a styrylpyridinium intermediate, which is then treated with bromine to yield the final product, 1-styrylpyridinium bromide. The hydrate form is obtained by crystallizing the product from an aqueous solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Use of industrial reactors with precise temperature and pressure control.
Purification: The crude product is purified through recrystallization or column chromatography.
Hydration: The final step involves crystallizing the product from water to obtain the hydrate form.
化学反応の分析
Types of Reactions
1-Styrylpyridinium bromide hydrate undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Oxidation Reactions: The styryl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium chloride, sodium iodide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Major Products
Substitution: Formation of 1-styrylpyridinium chloride, iodide, or hydroxide.
Oxidation: Formation of styryl aldehyde or styryl carboxylic acid.
Reduction: Formation of dihydropyridine derivatives.
科学的研究の応用
1-Styrylpyridinium bromide hydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-styrylpyridinium bromide hydrate involves its interaction with molecular targets through its pyridinium and styryl groups. The compound can:
Bind to Nucleophiles: The positively charged pyridinium ring can interact with nucleophilic sites in biological molecules.
Oxidative Stress: The styryl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
類似化合物との比較
1-Styrylpyridinium bromide hydrate can be compared with other similar compounds, such as:
1-Vinylpyridinium Bromide: Similar structure but with a vinyl group instead of a styryl group. It has different reactivity and applications.
1-Benzylpyridinium Bromide: Contains a benzyl group instead of a styryl group. It is used in different synthetic applications.
1-Phenylpyridinium Bromide: Contains a phenyl group. It has distinct chemical properties and uses.
特性
CAS番号 |
73840-47-8 |
|---|---|
分子式 |
C13H14BrNO |
分子量 |
280.16 g/mol |
IUPAC名 |
1-[(E)-2-phenylethenyl]pyridin-1-ium;bromide;hydrate |
InChI |
InChI=1S/C13H12N.BrH.H2O/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;;/h1-12H;1H;1H2/q+1;;/p-1/b12-9+;; |
InChIキー |
VGHCTPQIMHNOTO-ANOGCNOSSA-M |
異性体SMILES |
C1=CC=C(C=C1)/C=C/[N+]2=CC=CC=C2.O.[Br-] |
正規SMILES |
C1=CC=C(C=C1)C=C[N+]2=CC=CC=C2.O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)
![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)
![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)
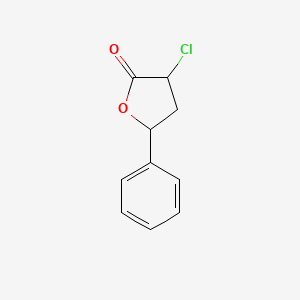
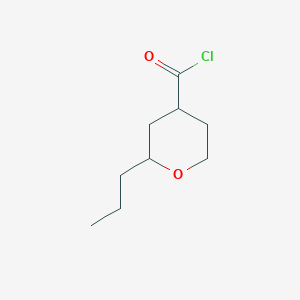
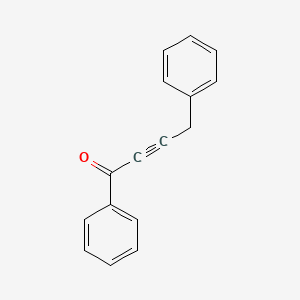
![Benzenamine, 4-[(4-nitrophenyl)azo]-N,N-diphenyl-](/img/structure/B14442346.png)
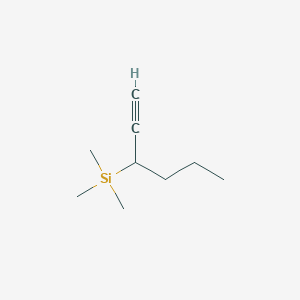
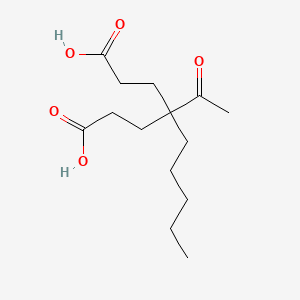
silane](/img/structure/B14442358.png)
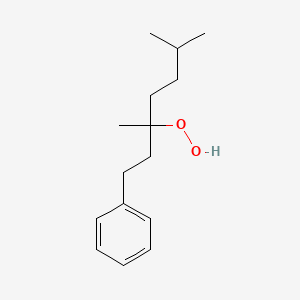
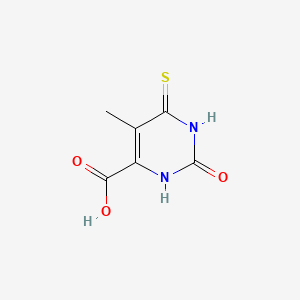
![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)
